N-(4-ethoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a synthetic compound belonging to the benzimidazole class
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves multiple steps. The synthetic route typically includes the following steps:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the pyrimido group: This is achieved through cyclization reactions involving appropriate reagents and conditions.
Substitution reactions: The ethoxyphenyl and methylphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Final assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or analgesic agent.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or pain pathways, thereby exerting anti-inflammatory or analgesic effects.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core structure and may have similar biological activities.
Pyrimido[1,2-a]benzimidazole derivatives: These compounds have a similar fused ring system and may exhibit comparable chemical and biological properties.
Ethoxyphenyl and methylphenyl substituted compounds: These compounds have similar substituents and may show related chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H26N4O2 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C27H26N4O2/c1-4-33-21-15-13-20(14-16-21)29-26(32)24-18(3)28-27-30-22-7-5-6-8-23(22)31(27)25(24)19-11-9-17(2)10-12-19/h5-16,25H,4H2,1-3H3,(H,28,30)(H,29,32) |
InChI Key |
HUKQQKNFGQFDTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
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